N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O3S/c1-13-6-5-7-15(10-13)21-28-22(33-29-21)20-14(2)19-23(34-20)26-12-30(24(19)32)11-18(31)27-17-9-4-3-8-16(17)25/h3-10,12H,11H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZBRNDTRXOLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=CC=C5F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its anticancer properties and other pharmacological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various chemical moieties known for their biological activity. The presence of the 1,2,4-oxadiazole and thienopyrimidine rings is particularly significant as these structures have been linked to diverse biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against several human cancer cell lines. The compound has been evaluated using the MTT assay against breast cancer (MCF-7), lung cancer (A549), and prostate cancer (DU-145) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.65 | Induction of apoptosis via p53 activation |
| A549 | 2.41 | Inhibition of cell proliferation |
| DU-145 | 1.50 | Cell cycle arrest at G1 phase |
The compound exhibited significant cytotoxicity with IC50 values indicating potent activity. Flow cytometry analyses revealed that it induces apoptosis in a dose-dependent manner by increasing p53 levels and activating caspase pathways .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cancer cells. Molecular docking studies suggest strong hydrophobic interactions between the compound and key amino acid residues in target proteins involved in cell survival and proliferation .
Other Pharmacological Activities
Apart from anticancer effects, the compound's derivatives have shown promise in other areas:
- Anticonvulsant Activity : Compounds similar to this compound have been tested for anticonvulsant properties using maximal electroshock seizure models. Results indicated significant protective effects against seizures .
- Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a study involving MCF-7 cells, treatment with the compound led to a marked reduction in cell viability and increased apoptosis markers compared to untreated controls .
- In Vivo Models : In vivo studies on mice bearing tumor xenografts showed that administration of this compound significantly inhibited tumor growth compared to controls, supporting its potential as an anticancer agent .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of this compound through various mechanisms:
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine can inhibit the growth of several cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxicity against breast cancer (MDA-MB-231) and lung cancer (A549) cell lines with growth inhibition percentages exceeding 70% in certain cases .
- Mechanism of Action : The anticancer effects are believed to result from the compound's ability to induce apoptosis and inhibit key signaling pathways involved in cell survival and proliferation. Molecular docking studies suggest that it may act as an inhibitor of various kinases involved in tumor progression .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- 5-Lipoxygenase Inhibition : Preliminary in silico studies indicate that it may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory pathways. This suggests possible applications in treating conditions like asthma and arthritis .
Antimicrobial Activity
Emerging research points to antimicrobial properties:
- Bacterial Inhibition : Compounds structurally related to N-(2-fluorophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide have demonstrated activity against both Gram-positive and Gram-negative bacteria. This positions them as candidates for further development as antimicrobial agents .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
